molecular formula C11H10IN3O2S B6094244 N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6094244
M. Wt: 375.19 g/mol
InChI Key: SKUFKUFSGFMOPL-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features an iodophenyl group, an oxadiazole ring, and a sulfanylacetamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Iodophenyl Group: This step may involve the iodination of aniline derivatives followed by coupling reactions.

    Formation of the Sulfanylacetamide Moiety: This can be synthesized by reacting thiols with acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with oxadiazole rings are often used as ligands in catalysis.

    Materials Science: These compounds can be used in the development of new materials with unique electronic properties.

Biology and Medicine

    Antimicrobial Agents: Compounds with similar structures have shown potential as antimicrobial agents.

    Anti-inflammatory Agents: Some derivatives may exhibit anti-inflammatory properties.

Industry

    Dye and Pigment Production: The unique structure can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Uniqueness

The presence of the iodophenyl group may impart unique electronic properties and reactivity compared to its brominated or chlorinated analogs. This could influence its biological activity and suitability for specific applications.

Properties

IUPAC Name

N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2S/c1-7-14-15-11(17-7)18-6-10(16)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUFKUFSGFMOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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